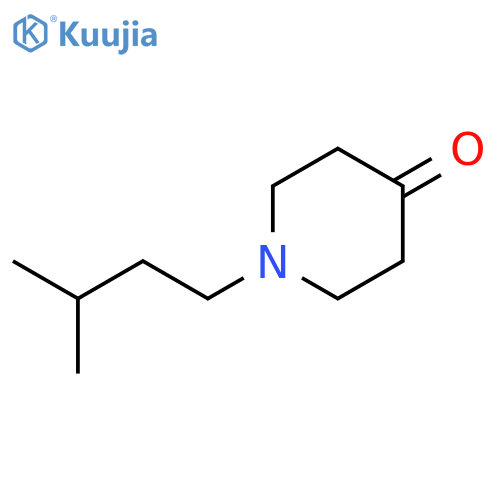Cas no 90890-88-3 (1-Isopentyltetrahydro-4(1H)-pyridinone)

90890-88-3 structure
商品名:1-Isopentyltetrahydro-4(1H)-pyridinone
1-Isopentyltetrahydro-4(1H)-pyridinone 化学的及び物理的性質
名前と識別子
-
- 4-Piperidinone,1-(3-methylbutyl)-
- 1-(3-methylbutyl)piperidin-4-one
- 1-Isopentyltetrahydro-4(1H)-pyridinone
- 1-isopentyl-4-piperidone
- 1-Isopentyl-piperidin-4-on
- 1-isopentyl-piperidin-4-one
- isopentyltetrahydropyridinone
- LA-0814
- J-504812
- AKOS000185103
- F83239
- CS-0253360
- FT-0681175
- 1-Isopentylpiperidin-4-one
- DTXSID30594826
- MFCD09027180
- SCHEMBL3020723
- 90890-88-3
- EN300-640677
-
- MDL: MFCD09027180
- インチ: InChI=1S/C10H19NO/c1-9(2)3-6-11-7-4-10(12)5-8-11/h9H,3-8H2,1-2H3
- InChIKey: CYAPBSDGKXPORX-UHFFFAOYSA-N
- ほほえんだ: CC(C)CCN1CCC(=O)CC1
計算された属性
- せいみつぶんしりょう: 169.14700
- どういたいしつりょう: 169.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 144
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 20.3Ų
じっけんとくせい
- 密度みつど: 0.932±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 252.1±15.0 ºC (760 Torr),
- フラッシュポイント: 99.0±10.0 ºC,
- 屈折率: 1.462
- ようかいど: 微溶性(12 g/l)(25ºC)、
- PSA: 20.31000
- LogP: 1.63530
1-Isopentyltetrahydro-4(1H)-pyridinone セキュリティ情報
- 危険レベル:IRRITANT
1-Isopentyltetrahydro-4(1H)-pyridinone 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1-Isopentyltetrahydro-4(1H)-pyridinone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-640677-10.0g |
1-(3-methylbutyl)piperidin-4-one |
90890-88-3 | 95% | 10.0g |
$527.0 | 2023-03-05 | |
| Key Organics Ltd | LA-0814-5MG |
1-isopentyltetrahydro-4(1H)-pyridinone |
90890-88-3 | >95% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | LA-0814-10G |
1-isopentyltetrahydro-4(1H)-pyridinone |
90890-88-3 | >95% | 10g |
£518.00 | 2025-02-09 | |
| Key Organics Ltd | LA-0814-10MG |
1-isopentyltetrahydro-4(1H)-pyridinone |
90890-88-3 | >95% | 10mg |
£63.00 | 2025-02-09 | |
| TRC | I822033-500mg |
1-Isopentyltetrahydro-4(1H)-pyridinone |
90890-88-3 | 500mg |
$ 185.00 | 2022-06-02 | ||
| Enamine | EN300-640677-5.0g |
1-(3-methylbutyl)piperidin-4-one |
90890-88-3 | 95% | 5.0g |
$352.0 | 2023-03-05 | |
| eNovation Chemicals LLC | Y1240527-5g |
1-ISOPENTYLTETRAHYDRO-4(1H)-PYRIDINONE |
90890-88-3 | 95% | 5g |
$390 | 2024-06-06 | |
| Matrix Scientific | 047919-1g |
1-Isopentyltetrahydro-4(1H)-pyridinone, >95% |
90890-88-3 | >95% | 1g |
$245.00 | 2021-05-14 | |
| Key Organics Ltd | LA-0814-100G |
1-isopentyltetrahydro-4(1H)-pyridinone |
90890-88-3 | >95% | 100g |
£3885.00 | 2025-02-09 | |
| Matrix Scientific | 047919-5g |
1-Isopentyltetrahydro-4(1H)-pyridinone, >95% |
90890-88-3 | >95% | 5g |
$735.00 | 2021-06-27 |
1-Isopentyltetrahydro-4(1H)-pyridinone 関連文献
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
-
Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
90890-88-3 (1-Isopentyltetrahydro-4(1H)-pyridinone) 関連製品
- 3612-18-8(1-Ethylpiperidin-4-one)
- 23081-86-9(1-Butyltetrahydro-4(1H)-pyridinone)
- 4629-80-5(1,3-Dimethylpiperidin-4-one)
- 72544-16-2(1-(2-methylpropyl)piperidin-4-one)
- 23133-37-1(1-propylpiperidin-4-one)
- 3612-16-6(1-Ethyl-3-methylpiperidin-4-one)
- 1445-73-4(1-methylpiperidin-4-one)
- 71072-22-5(1-hexyltetrahydro-4(1h)-pyridinone)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
